5-Bromobenzothiophene 1,1-Dioxide
Overview
Description
5-Bromobenzothiophene 1,1-Dioxide is a chemical compound with the molecular formula C8H5BrO2S and a molecular weight of 245.1 g/mol . It is a derivative of benzothiophene, characterized by the presence of a bromine atom at the 5-position and a sulfone group at the 1,1-position. This compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 5-Bromobenzothiophene 1,1-Dioxide can be achieved through several methods:
Electrochemical Synthesis: One approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes graphite felt electrodes under a constant current electrolysis in an undivided electrolytic cell at room temperature.
One-Step Synthesis: Another method involves the reaction of o-silylaryl triflates with alkynyl sulfides.
Chemical Reactions Analysis
5-Bromobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfone group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic intermediates, which can further react to produce various products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromobenzothiophene 1,1-Dioxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique structural properties.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 5-Bromobenzothiophene 1,1-Dioxide involves its ability to participate in various chemical reactions due to the presence of the bromine and sulfone groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in the synthesis of diverse chemical entities .
Comparison with Similar Compounds
5-Bromobenzothiophene 1,1-Dioxide can be compared with other similar compounds, such as:
5-Bromobenzothiophene: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Benzothiophene 1,1-Dioxide: Lacks the bromine atom, which affects its reactivity and applications.
The presence of both the bromine and sulfone groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-1-benzothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMDLUBMDUJLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275182 | |
Record name | Benzo[b]thiophene, 5-bromo-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19492-87-6 | |
Record name | Benzo[b]thiophene, 5-bromo-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19492-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene, 5-bromo-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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